

# Application Notes and Protocols for Intradermal Injection of FCX-007

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## Compound of Interest

Compound Name: CXF-007  
Cat. No.: B12361955

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

FCX-007 is an autologous cell therapy product in development for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB). RDEB is a rare and severe genetic blistering disorder caused by mutations in the COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7), a critical protein for anchoring the epidermis to the dermis. FCX-007 consists of genetically modified autologous dermal fibroblasts that are engineered ex vivo to express functional COL7. These modified cells are then administered to the patient via intradermal injection into and around chronic wounds to promote healing and restore anchoring fibril formation.[1][2][3] This document provides detailed application notes and protocols for the intradermal administration of FCX-007 based on available preclinical and clinical trial data.

## Mechanism of Action

FCX-007 is designed to address the underlying cause of RDEB by delivering a functional copy of the COL7A1 gene directly to the affected skin.[4] The intradermally injected, genetically modified fibroblasts act as local "bio-factories," producing and secreting functional COL7 protein into the dermal-epidermal junction. This newly synthesized COL7 assembles into

anchoring fibrils, which are essential structures that anchor the epidermis to the underlying dermis, thereby increasing the skin's resistance to blistering and promoting the healing of chronic wounds.[1][2]

## Data Presentation

### Quantitative Data Summary from Clinical Trials

The following tables summarize the wound healing efficacy of FCX-007 from a Phase 1/2 clinical trial (NCT02810951). In this trial, wounds treated with FCX-007 were compared to untreated wounds on the same patient.

Table 1: FCX-007 Treated Wound Healing Data

Time Point	≥50% Wound Healing	≥75% Wound Healing	Complete Wound Healing
Week 4	80% (8/10)	70% (7/10)	40% (4/10)
Week 12	90% (9/10)	80% (8/10)	80% (8/10)
Week 25	75% (3/4)	75% (3/4)	75% (3/4)
Week 52	83% (5/6)	67% (4/6)	50% (3/6)

Data presented as Observed % Healing (Number of Wounds). Data sourced from a Phase 1/2 study of genetically-corrected, collagen VII expressing autologous human dermal fibroblasts injected into the skin of patients with RDEB.

Table 2: Untreated Wound Healing Data

Time Point	≥50% Wound Healing	≥75% Wound Healing	Complete Wound Healing
Week 4	13% (1/8)	13% (1/8)	13% (1/8)
Week 12	29% (2/7)	14% (1/7)	14% (1/7)
Week 25	0% (0/2)	0% (0/2)	0% (0/2)
Week 52	33% (1/3)	33% (1/3)	33% (1/3)

Data presented as Observed % Healing (Number of Wounds). Data sourced from a Phase 1/2 study of genetically-corrected, collagen VII expressing autologous human dermal fibroblasts injected into the skin of patients with RDEB.

## Experimental Protocols

### Protocol 1: Intradermal Injection of FCX-007

This protocol outlines the general procedure for the intradermal administration of FCX-007 based on clinical trial descriptions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### 1. Patient and Wound Selection:

- Patients must have a confirmed diagnosis of RDEB.[\[4\]](#)
- Target wounds for treatment are typically chronic, non-healing wounds.[\[6\]](#)
- In clinical trials, up to three pairs of target wounds are identified, with one wound in each pair randomized to receive FCX-007 and the other serving as an untreated control.[\[4\]](#)

#### 2. FCX-007 Preparation:

- FCX-007 is supplied as a cryopreserved cell suspension.
- Vials are thawed and the cells are formulated into a suspension suitable for injection.[\[2\]](#)
- The final product should be handled under sterile conditions in a biological safety cabinet.

#### 3. Injection Site Preparation:

- The injection area, including the wound margins and the surrounding intact skin, should be cleansed with a suitable antiseptic solution and allowed to dry.

- The wound bed itself may also be a target for injection.

#### 4. Administration Technique:

- FCX-007 is administered via intradermal injection.
- A fine-gauge needle (e.g., 27-30 gauge) is recommended to minimize patient discomfort.
- The needle should be inserted at a shallow angle (approximately 10-15 degrees) into the dermis.
- Small volumes of the cell suspension are injected to form a visible bleb at each injection site.
- Injections are administered in and around the margins of the target wound.
- The total volume and number of injections will depend on the size of the wound, with a maximum of 15 mL reported per session in some study protocols.[\[7\]](#)

#### 5. Dosing Schedule:

- The initial treatment session occurs at Day 1.
- A second treatment session is typically administered at Week 12.
- Additional treatments may be given at later time points (e.g., Week 24 and Week 36) for wounds that have not fully closed.[\[4\]](#)

#### 6. Post-Injection Care:

- The treated area should be dressed with a non-adherent dressing to protect the injection sites.
- Standard wound care practices should be followed.

## Protocol 2: Evaluation of Collagen VII Expression by Immunofluorescence

This protocol describes a general method for detecting the expression of COL7 in skin biopsies following FCX-007 treatment.

### 1. Biopsy Collection:

- A 4mm punch biopsy is taken from the treated area of the skin.
- The biopsy should include the dermal-epidermal junction.
- The tissue is immediately placed in a suitable transport medium (e.g., Michel's transport medium or RPMI-1640).

### 2. Tissue Processing:

- The biopsy is embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen in liquid nitrogen.
- Cryosections (5-7  $\mu\text{m}$  thick) are cut and mounted on charged microscope slides.

### 3. Staining Procedure:

- Sections are fixed in cold acetone for 10 minutes and then air-dried.
- The tissue is blocked with a suitable blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
- The primary antibody against human Collagen VII is applied and incubated overnight at 4°C.
- After washing with PBS, a fluorescently labeled secondary antibody is applied and incubated for 1 hour at room temperature in the dark.
- The slides are washed again, and a nuclear counterstain (e.g., DAPI) is applied.
- Finally, the slides are mounted with an anti-fade mounting medium.

#### 4. Imaging:

- The stained sections are visualized using a fluorescence microscope.
- Positive staining for Collagen VII will appear as linear deposition at the dermal-epidermal junction.

## Protocol 3: Assessment of Anchoring Fibril Formation by Immunoelectron Microscopy

This protocol provides a general workflow for the ultrastructural analysis of anchoring fibril formation.

#### 1. Biopsy and Fixation:

- A small skin biopsy is obtained from the treated area.
- The tissue is immediately fixed in a solution containing paraformaldehyde and glutaraldehyde to preserve ultrastructure.

#### 2. Processing and Embedding:

- The fixed tissue is dehydrated through a graded series of ethanol and embedded in a suitable resin (e.g., Epon).

#### 3. Ultrathin Sectioning:

- Ultrathin sections (60-80 nm) are cut using an ultramicrotome and collected on grids.

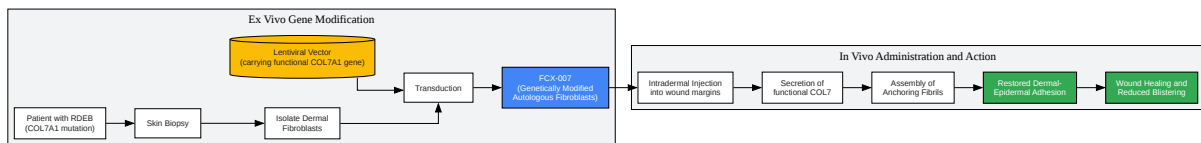
#### 4. Immunogold Labeling:

- The sections are incubated with a primary antibody specific for Collagen VII.
- This is followed by incubation with a secondary antibody conjugated to gold particles of a specific size.
- The gold particles will appear as electron-dense dots, indicating the location of the target protein.

5. Imaging:

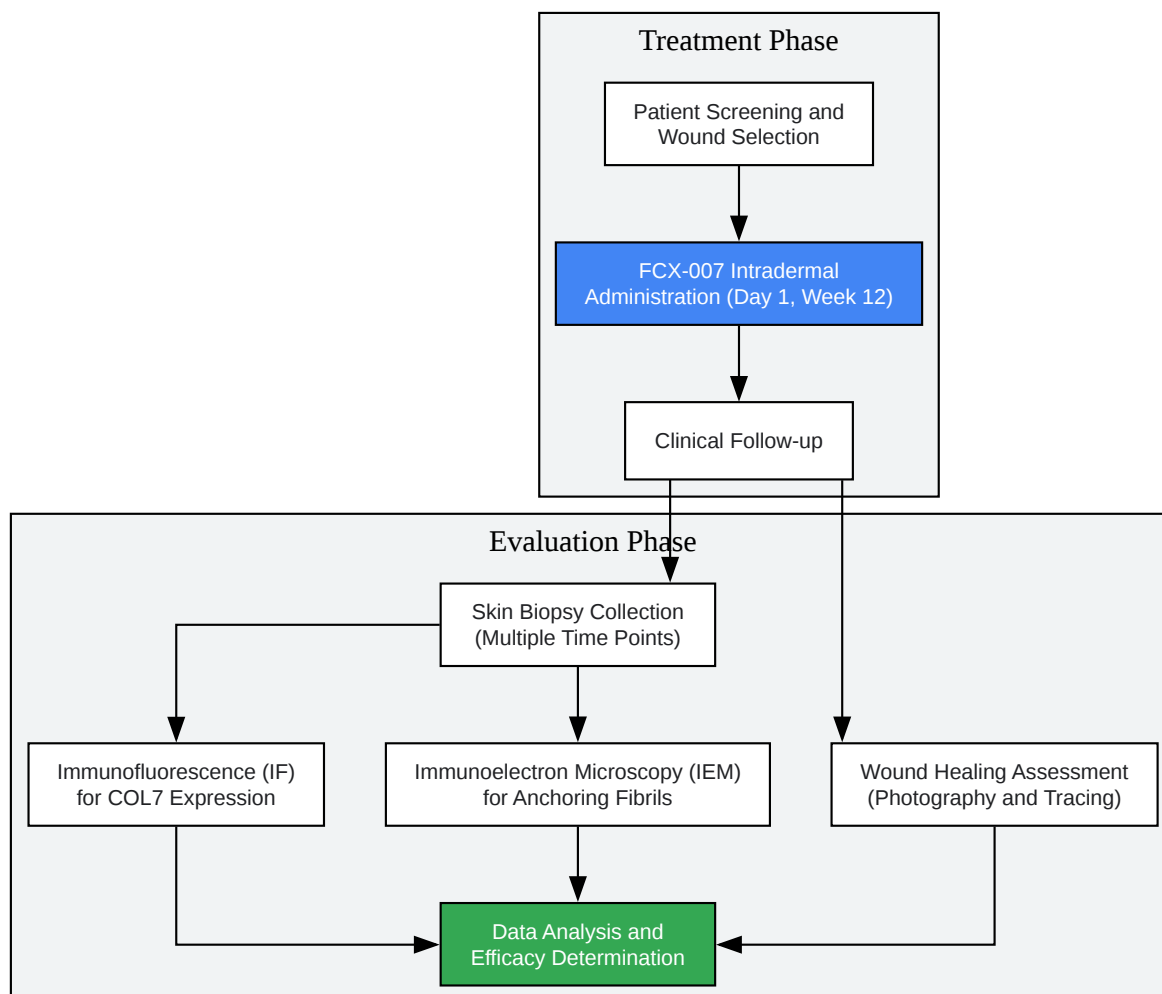
- The labeled sections are examined using a transmission electron microscope.
- The presence of newly formed, properly structured anchoring fibrils at the dermal-epidermal junction can be visualized.

## Mandatory Visualizations



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Caption: FCX-007 manufacturing and mechanism of action.



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Caption: Clinical trial workflow for FCX-007.

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